

MPI-0479605 chromosome segregation assay

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MPI-0479605

Cat. No.: S548246

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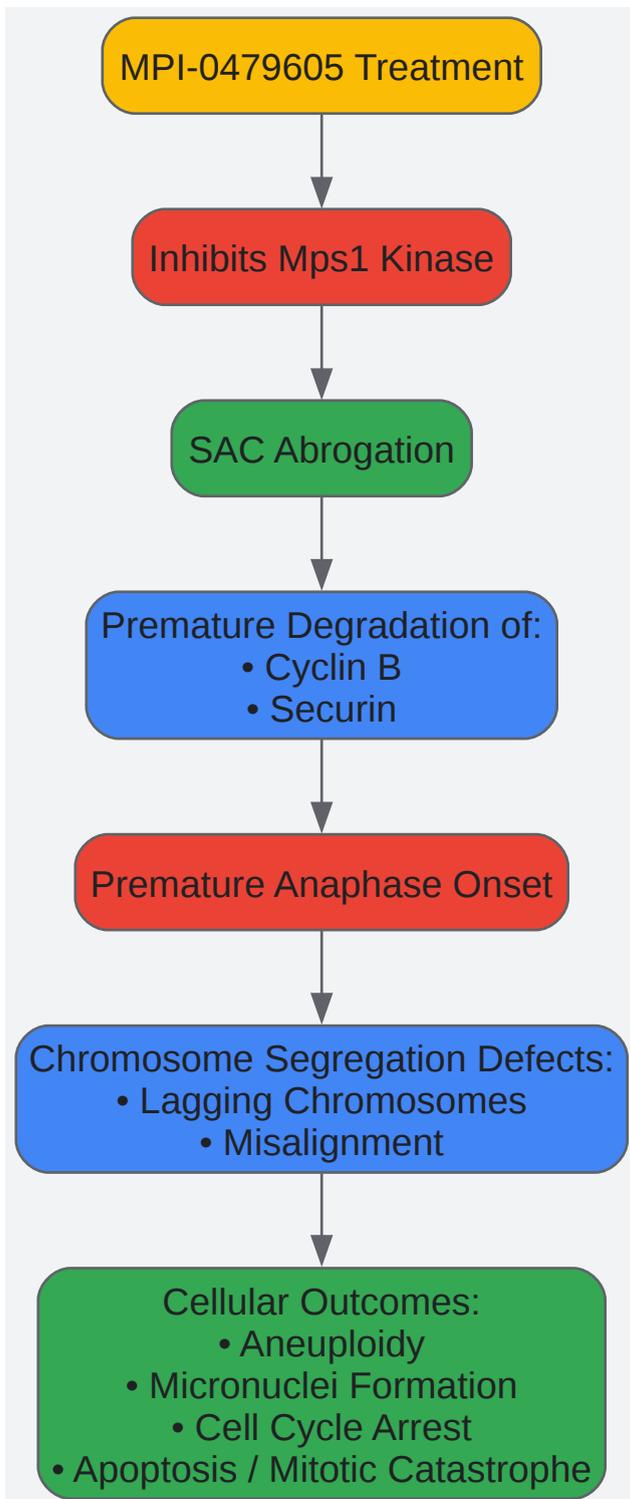
Introduction to MPI-0479605

MPI-0479605 is a potent, selective, and **ATP-competitive small-molecule inhibitor** of the mitotic kinase Mps1 (also known as TTK) [1] [2] [3]. Mps1 is a central regulator of the **Spindle Assembly Checkpoint (SAC)**, which ensures accurate chromosome segregation during cell division. By inhibiting Mps1, **MPI-0479605** forces cells with mis-attached chromosomes to exit mitosis prematurely, leading to **aneuploidy** (an abnormal number of chromosomes) and subsequent cell death, an effect known as **mitotic catastrophe** [1] [2]. This mechanism makes it a compound of interest in cancer research, as many tumors rely on a functional SAC for survival.

Mechanism of Action and Key Findings

Mechanism of Action

The following diagram illustrates the cellular mechanism triggered by **MPI-0479605**.



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Summary of Key Cellular and Antitumor Effects

The table below summarizes the primary effects observed in preclinical studies.

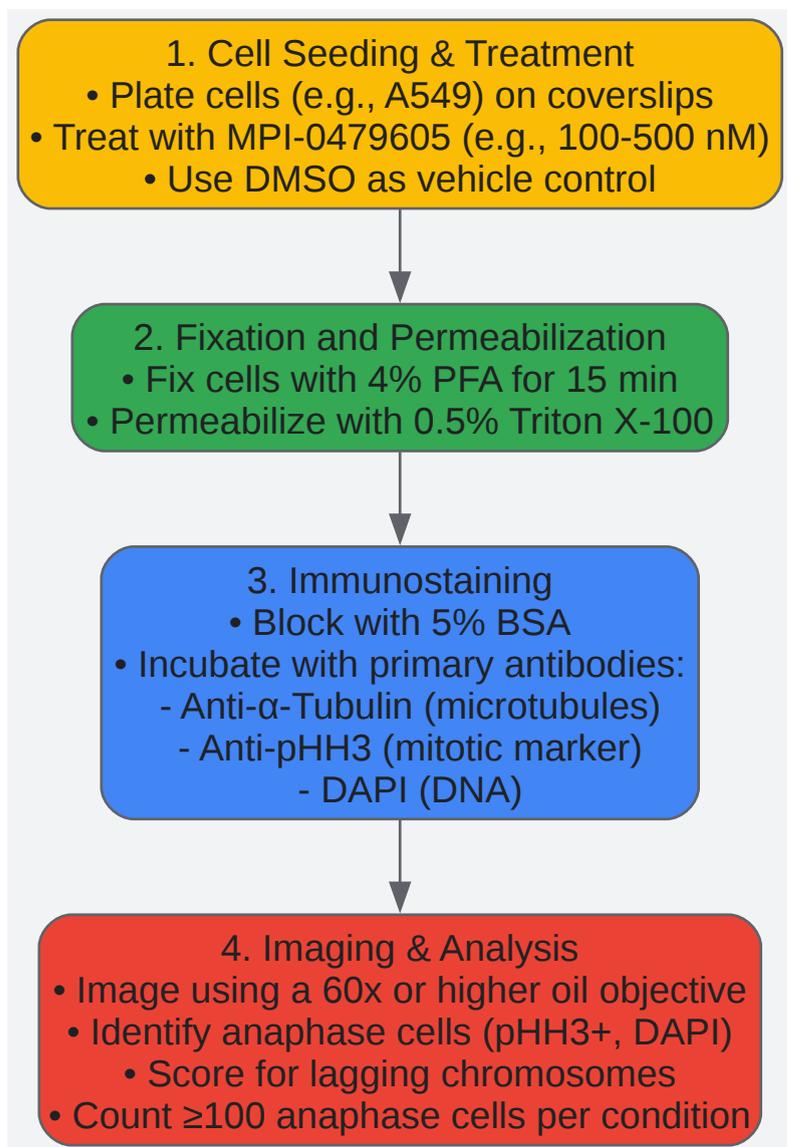
Effect Category	Observation	Experimental Model / Context
In Vitro Cytotoxicity	GI ₅₀ : 30 - 100 nM [1]	Panel of tumor cell lines (e.g., A549, HCT-116, Colo-205) [1]
Mps1 Inhibition (IC₅₀)	1.8 nM [1] [3]	In vitro kinase assay [1]
Kinase Selectivity	>40-fold selective over other kinases [1]	Screening against 120 other kinases [3]
Chromosome Segregation	Defects in alignment; lagging chromosomes during anaphase [1] [2]	Live-cell imaging (A549 cells) [1]
Cell Cycle Impact	Suppression of DNA synthesis (BrdU incorporation); delay/arrest after one division [1]	CFSE labeling, BrdU assay [1]
In Vivo Antitumor Activity	Tumor Growth Inhibition (TGI): 49% at 30 mg/kg [1] [3]	HCT-116 xenograft model (mice) [1]

Detailed Experimental Protocols

Protocol 1: Quantifying Chromosome Segregation Defects via Immunofluorescence

This protocol assesses chromosome mis-segregation by scoring for lagging chromosomes in anaphase cells [1] [4].

Workflow



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Key Reagents and Parameters

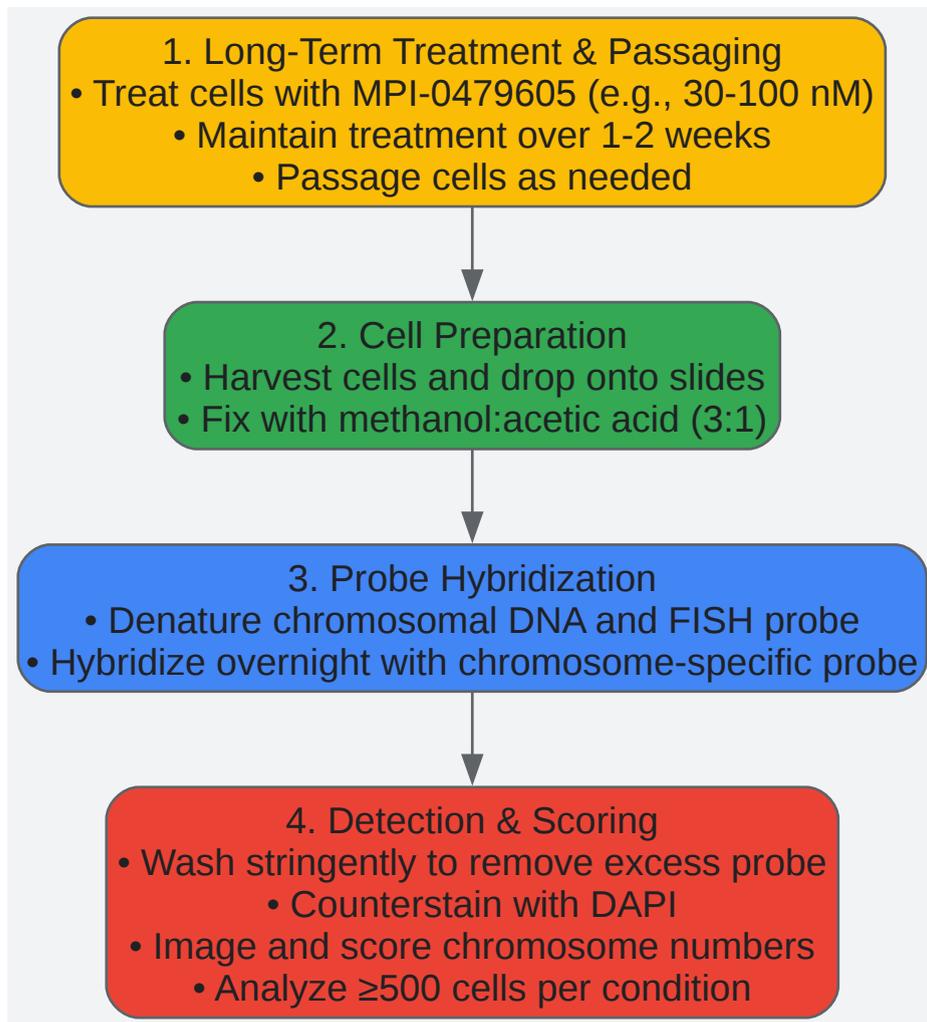
Component	Specification	Notes
Cell Lines	A549, HCT-116, or other adherent cancer lines [1]	Ensure active proliferation.
MPI-0479605	100 - 500 nM [1]	Dissolve in DMSO; final DMSO concentration should be equal in all wells (e.g., 0.1%).

Component	Specification	Notes
Incubation Time	~24 hours [1]	Treat for duration sufficient for cells to enter mitosis.
Primary Antibodies	Anti- α -Tubulin, Anti-Phospho-Histone H3 (Ser10) [1] [4]	Dilute as per manufacturer's recommendation.
Microscope	Epifluorescence or confocal microscope [4]	A 60x 1.4NA Plan Apo oil objective is recommended for sufficient resolution [4].

Protocol 2: Measuring Aneuploidy and Cell Survival via FISH

Fluorescent in situ hybridization (FISH) directly measures chromosome numbers in interphase cells to assess aneuploidy and cell survival post-treatment [4].

Workflow



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Key Reagents and Parameters

Component	Specification	Notes
Cell Lines	HCT-116 (p53 WT), Colo-205 (p53 deficient) [1]	Useful for comparing p53-dependent responses.
MPI-0479605	30 - 100 nM [1]	Use concentrations near the GI ₅₀ to apply selective pressure.
FISH Probe	Centromeric or whole-chromosome paint probe [4]	Choose a probe for a large, easily identifiable chromosome.

Component	Specification	Notes
Analysis	Chromosome counts per nucleus [4]	Aneuploid cell survival is indicated by the propagation of cells with non-diploid counts.

Notes on Experimental Design

- **p53 Status Matters:** The cellular response to **MPI-0479605** can vary. p53-proficient cells (e.g., HCT-116) may undergo a p21-mediated growth arrest, while p53-deficient cells (e.g., Colo-205) are more likely to undergo apoptosis [1] [2]. Including isogenic cell lines with different p53 statuses can provide a more complete picture.
- **Use a SAC Challenge Assay:** To confirm Mps1 inhibition, first treat cells with a microtubule poison like **nocodazole** to activate the SAC and arrest them in mitosis. Subsequent addition of **MPI-0479605** should override this arrest, leading to mitotic exit—a clear readout of SAC abrogation [1] [5].
- **Potential Drug Resistance:** Be aware that long-term studies can lead to resistant clones with mutations in the Mps1 ATP-binding pocket [5]. Using a freshly prepared compound and monitoring efficacy is advised.

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To cite this document: Smolecule. [MPI-0479605 chromosome segregation assay]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548246#mpi-0479605-chromosome-segregation-assay>]

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